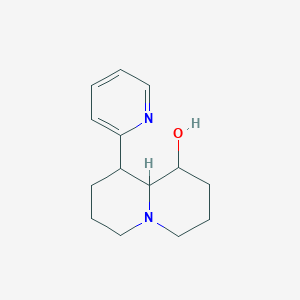
9-(Pyridin-2-yl)octahydro-2H-quinolizin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Pyridin-2-yl)octahydro-2H-quinolizin-1-ol is a chemical compound with the molecular formula C14H20N2O It is characterized by a pyridine ring attached to an octahydroquinolizine structure, which includes a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyridin-2-yl)octahydro-2H-quinolizin-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a suitable cyclohexanone derivative, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(Pyridin-2-yl)octahydro-2H-quinolizin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
9-(Pyridin-2-yl)octahydro-2H-quinolizin-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(Pyridin-2-yl)octahydro-2H-quinolizin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-quinolizin-1-ol: Lacks the pyridine ring, making it less versatile in certain reactions.
Pyridin-2-yl derivatives: Compounds with similar pyridine structures but different substituents.
Uniqueness
9-(Pyridin-2-yl)octahydro-2H-quinolizin-1-ol is unique due to its combination of a pyridine ring and an octahydroquinolizine structure, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62406-38-6 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
9-pyridin-2-yl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol |
InChI |
InChI=1S/C14H20N2O/c17-13-7-4-10-16-9-3-5-11(14(13)16)12-6-1-2-8-15-12/h1-2,6,8,11,13-14,17H,3-5,7,9-10H2 |
InChI Key |
NPCXQGVCELMZCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C(CCCN2C1)O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















